Enzymatic Incorporation: 5-Nitrocytosine Supports DNA Polymerase Extension Where Other Analogs Fail
In head-to-head comparisons of cytosine analogs, 5-nitrocytosine (NitroC) supports robust primer extension by T7 and Phi29 DNA polymerases. In contrast, the structurally related analogs 2-pyrimidinone (P, the free base of zebularine) and 6-methylfuranopyrimidinone (MefP) did not support primer extension, yielding 0% of the full-length product [1]. This demonstrates that NitroC is a functional enzymatic substrate, a critical differentiator for applications requiring enzymatic DNA synthesis.
| Evidence Dimension | Primer Extension Product Yield (relative to regular dNTPs) |
|---|---|
| Target Compound Data | Yields of 0.91 (single-strand) and 0.88 (hairpin) for 5-Nitrocytosine (NitroC) |
| Comparator Or Baseline | 2-Pyrimidinone (P): 0.01 (single-strand), 0 (hairpin). 6-Methylfuranopyrimidinone (MefP): 0.87 (single-strand), 0.37 (hairpin). |
| Quantified Difference | 5-Nitrocytosine yields >88% of normal product, whereas P yields near 0% and MefP yields <37% for hairpin synthesis. |
| Conditions | Phi29 DNA polymerase (N62D mutant lacking exonuclease activity) with dNTP analogs of A, T, and cG. |
Why This Matters
For procurement, this ensures 5-Nitrocytosine is a viable building block for enzymatic DNA synthesis, unlike non-substrate alternatives which would halt the reaction.
- [1] Hoshika, S., et al. (2008). Properties of pseudo-complementary DNA substituted with weakly pairing analogs of guanine or cytosine. Nucleic Acids Research, 36(22), 6999–7008. (Data derived from Table 1). View Source
